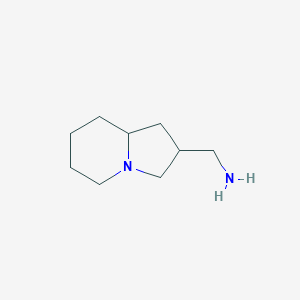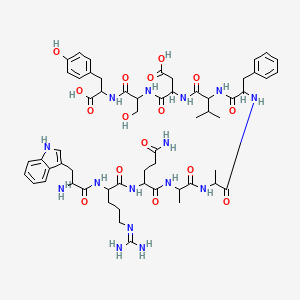
L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosineTFASalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically involve the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA (trifluoroacetic acid) to remove protecting groups .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The final product is purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions
L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt can undergo various chemical reactions, including:
Oxidation: This reaction can occur at the tryptophan and tyrosine residues.
Reduction: Disulfide bonds, if present, can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of N-formylkynurenine .
Wissenschaftliche Forschungsanwendungen
L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt has several scientific research applications:
Neurology: Used as a reference standard in neurological research to study peptide interactions and functions.
Analytical Chemistry: Employed in the development and validation of analytical methods for peptide analysis.
Biological Studies: Investigated for its role in various biological processes and pathways.
Medical Research: Explored for potential therapeutic applications in treating neurological disorders.
Wirkmechanismus
The mechanism of action of L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and influencing downstream signaling pathways . The exact molecular targets and pathways depend on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Semaglutide: A polypeptide used for the treatment of type 2 diabetes.
L-alanyl-L-glutamine dipeptide: Used in nutritional supplements and medical nutrition.
Dapiglutide: Investigated for its potential therapeutic applications.
Uniqueness
L-Tryptophyl-L-arginyl-L-glutaminyl-L-alanyl-L-alanyl-L-phenylalanyl-L-valyl-L-alpha-aspartyl-L-seryl-L-tyrosine TFA Salt is unique due to its specific sequence of amino acids, which imparts distinct biological and chemical properties. Its application in neurological research and analytical standards sets it apart from other similar compounds .
Eigenschaften
CAS-Nummer |
955091-53-9 |
|---|---|
Molekularformel |
C58H79N15O16 |
Molekulargewicht |
1242.3 g/mol |
IUPAC-Name |
3-[[2-[[2-[2-[2-[[5-amino-2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]propanoylamino]propanoylamino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-[[1-[[1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C58H79N15O16/c1-29(2)47(56(87)70-42(26-46(77)78)53(84)72-44(28-74)55(86)71-43(57(88)89)24-33-16-18-35(75)19-17-33)73-54(85)41(23-32-11-6-5-7-12-32)69-49(80)31(4)65-48(79)30(3)66-51(82)40(20-21-45(60)76)68-52(83)39(15-10-22-63-58(61)62)67-50(81)37(59)25-34-27-64-38-14-9-8-13-36(34)38/h5-9,11-14,16-19,27,29-31,37,39-44,47,64,74-75H,10,15,20-26,28,59H2,1-4H3,(H2,60,76)(H,65,79)(H,66,82)(H,67,81)(H,68,83)(H,69,80)(H,70,87)(H,71,86)(H,72,84)(H,73,85)(H,77,78)(H,88,89)(H4,61,62,63) |
InChI-Schlüssel |
JCJASTVQGSKHKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC3=CNC4=CC=CC=C43)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


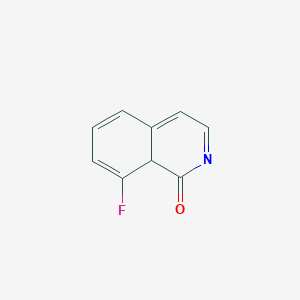
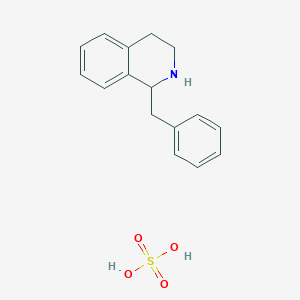
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(1,2,3,4-tetrahydroquinolin-1-yl)propanoic acid](/img/structure/B12357638.png)
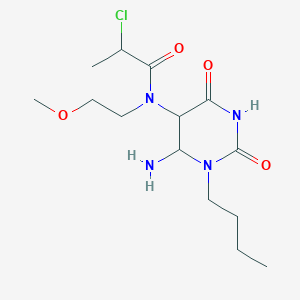
![methyl (2S)-2-{[(benzyloxy)carbonyl]amino}-4-sulfobutanoate](/img/structure/B12357649.png)
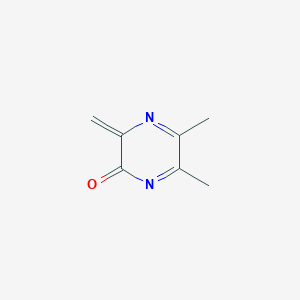

![8-[[4-(cyclopropanecarbonyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-(3-methylbutyl)-5H-purin-7-ium-2,6-dione](/img/structure/B12357659.png)
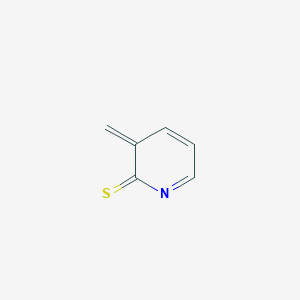
![3-[2-(diethylamino)ethyl]-1H-indol-4-ol4-acetate,monohydrochloride](/img/structure/B12357671.png)
![[(5-Chloro-3-hydroxy-1,2,3-benzotriazol-1-yl)(morpholin-4-yl)methylidene]dimethylaminyl phosphorus pentafluoride hydrofluoride](/img/structure/B12357686.png)


